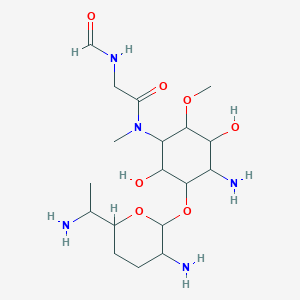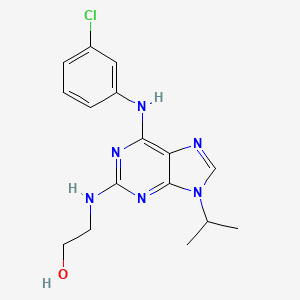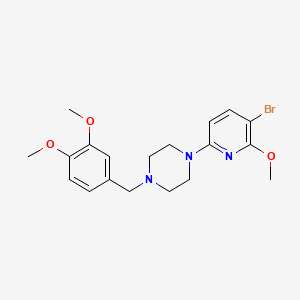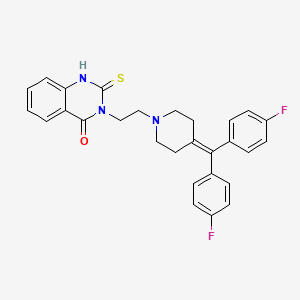
Inhibidor de la diacilglicerol quinasa II
Descripción general
Descripción
3-[2-[4-[bis(4-fluorophenyl)methylidene]-1-piperidinyl]ethyl]-2-sulfanylidene-1H-quinazolin-4-one is a diarylmethane.
Aplicaciones Científicas De Investigación
Inhibidor de la diacilglicerol quinasa II: Aplicaciones de investigación científica
Mejora del tratamiento del cáncer: Los inhibidores de la diacilglicerol quinasa (DGK), como el this compound, han demostrado mejorar la proliferación de células cancerosas y promover la anergia de los linfocitos T. Un inhibidor específico de DGKα indujo la muerte celular en células derivadas del cáncer y mejoró la producción de interleucina-2 de los linfocitos T, lo que sugiere posibles aplicaciones en protocolos de tratamiento del cáncer .
Estudios de fosforilación y desfosforilación: Este inhibidor controla la actividad biológica de la diacilglicerol quinasa, que es crucial para los procesos de fosforilación y desfosforilación. Se utiliza principalmente en aplicaciones de investigación relacionadas con estas vías bioquímicas .
Antagonismo del crecimiento tumoral: Se ha demostrado que la inhibición de la actividad de DGKα antagoniza el crecimiento tumoral en xenotrasplantes de tumores cerebrales primarios y metastásicos y en injertos de tumores de ratón singenéticos, lo que indica su posible uso en el desarrollo de terapias antitumorales .
Investigación sobre el tratamiento de la retinopatía: Se ha estudiado el inhibidor por sus efectos sobre la neovascularización retiniana (NV) y sus posibles mecanismos en un modelo de retinopatía inducida por oxígeno (OIR), lo que sugiere un papel en la investigación de tratamientos para enfermedades retinianas .
Estudio de células cancerosas refractarias: DGKα se expresa en gran medida en varias células cancerosas refractarias, incluidas las células de melanoma, carcinoma hepatocelular y glioblastoma. La investigación sobre la inhibición de DGKα podría proporcionar información sobre las estrategias de tratamiento para estos cánceres difíciles de tratar .
Investigación sobre la resistencia a la inmunoterapia: Los estudios han indicado que la inhibición de DGKα puede cooperar con las terapias dirigidas a PD-1 en el tratamiento del cáncer, lo que potencialmente supera la resistencia adquirida comúnmente asociada con la regulación positiva de moléculas inhibidoras adicionales .
Mecanismo De Acción
Target of Action
Diacylglycerol kinase inhibitor II primarily targets Diacylglycerol Kinases (DGKs) . DGKs are a family of enzymes that convert diacylglycerol (DAG) to phosphatidic acid (PA), playing a crucial role in regulating the balance between these two lipid messengers . DGKs are involved in various physiological processes, and their aberrant activation contributes to the development of metabolic diseases .
Mode of Action
Diacylglycerol kinase inhibitor II inhibits DGKs by binding to their catalytic domain . This inhibition prevents the conversion of DAG to PA, thereby increasing the availability of DAG and enhancing DAG-mediated signaling . The inhibitor is particularly potent in isolated platelet membranes and intact platelets .
Biochemical Pathways
The inhibition of DGKs affects several biochemical pathways. DGKs regulate many enzymes, including protein kinase C (PKC), phosphatidylinositol 4-phosphate 5-kinase, and mTOR . By inhibiting DGKs, the inhibitor enhances the activation of these enzymes, leading to changes in various cellular processes such as glucose and lipid metabolism .
Pharmacokinetics
It’s known that the inhibitor has a potent effect on dgks in isolated platelet membranes and intact platelets , suggesting that it can effectively reach its target sites in the body.
Result of Action
The inhibition of DGKs by Diacylglycerol kinase inhibitor II leads to several molecular and cellular effects. It enhances the activation of PKC and PKD isoforms, which play a crucial role in the regulation of metabolic homeostasis . This can potentially disrupt metabolic homeostasis and contribute to the development of metabolic diseases . Moreover, the inhibitor can induce cell death in cancer-derived cells and simultaneously enhance T-cell interleukin-2 production .
Action Environment
The action of Diacylglycerol kinase inhibitor II can be influenced by various environmental factors. For instance, in the context of cancer, the inhibitor has been shown to cooperate with PD-1-targeted therapies to restore the T cell activation program . This suggests that the inhibitor’s action, efficacy, and stability can be affected by the presence of other therapeutic agents and the overall physiological state of the body.
Análisis Bioquímico
Biochemical Properties
Diacylglycerol kinase inhibitor II plays a crucial role in biochemical reactions by inhibiting the activity of diacylglycerol kinase. This enzyme is responsible for converting diacylglycerol into phosphatidic acid, a key step in lipid signaling pathways. Diacylglycerol kinase inhibitor II interacts with the catalytic domain of diacylglycerol kinase, preventing its activity and thereby modulating the levels of diacylglycerol and phosphatidic acid within cells . This inhibition affects various enzymes and proteins, including protein kinase C, phosphatidylinositol 4-phosphate 5-kinase, and mammalian target of rapamycin (mTOR), which are regulated by diacylglycerol and phosphatidic acid .
Cellular Effects
Diacylglycerol kinase inhibitor II has significant effects on various types of cells and cellular processes. By inhibiting diacylglycerol kinase, this compound influences cell signaling pathways, gene expression, and cellular metabolism. For example, diacylglycerol kinase inhibitor II has been shown to modulate the activity of protein kinase C, which plays a critical role in cell proliferation, differentiation, and apoptosis . Additionally, diacylglycerol kinase inhibitor II affects the balance between diacylglycerol and phosphatidic acid, impacting the regulation of enzymes such as mTOR and phosphatidylinositol 4-phosphate 5-kinase .
Molecular Mechanism
The molecular mechanism of diacylglycerol kinase inhibitor II involves its binding to the catalytic domain of diacylglycerol kinase, thereby inhibiting its activity. This inhibition prevents the conversion of diacylglycerol to phosphatidic acid, leading to an accumulation of diacylglycerol and a decrease in phosphatidic acid levels . The altered levels of these lipid messengers affect various signaling pathways, including those involving protein kinase C, mTOR, and phosphatidylinositol 4-phosphate 5-kinase . Diacylglycerol kinase inhibitor II also influences gene expression by modulating the activity of transcription factors regulated by diacylglycerol and phosphatidic acid .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of diacylglycerol kinase inhibitor II can change over time. The stability and degradation of this compound are important factors to consider when conducting experiments. Diacylglycerol kinase inhibitor II is stable when stored at -20°C and can be reconstituted in DMSO for use in experiments . Long-term effects of diacylglycerol kinase inhibitor II on cellular function have been observed in both in vitro and in vivo studies, with prolonged inhibition of diacylglycerol kinase leading to sustained changes in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of diacylglycerol kinase inhibitor II vary with different dosages in animal models. At lower doses, this compound effectively inhibits diacylglycerol kinase activity without causing significant toxicity . At higher doses, diacylglycerol kinase inhibitor II can have toxic or adverse effects, including disruptions in lipid metabolism and cellular signaling . Threshold effects have been observed, where a certain dosage is required to achieve effective inhibition of diacylglycerol kinase .
Metabolic Pathways
Diacylglycerol kinase inhibitor II is involved in several metabolic pathways, primarily through its inhibition of diacylglycerol kinase. This enzyme plays a key role in the phosphoinositide signaling pathway, where it converts diacylglycerol to phosphatidic acid . By inhibiting diacylglycerol kinase, diacylglycerol kinase inhibitor II affects the levels of these lipid messengers, thereby modulating various metabolic processes, including glucose and lipid metabolism . The compound also interacts with enzymes such as protein kinase C and mTOR, which are involved in metabolic regulation .
Transport and Distribution
Within cells and tissues, diacylglycerol kinase inhibitor II is transported and distributed through various mechanisms. This compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Diacylglycerol kinase inhibitor II can accumulate in specific cellular compartments, such as the Golgi apparatus and endosomes, where it exerts its inhibitory effects on diacylglycerol kinase . The distribution of diacylglycerol kinase inhibitor II within cells is influenced by its interactions with lipid membranes and proteins involved in vesicular trafficking .
Subcellular Localization
The subcellular localization of diacylglycerol kinase inhibitor II is critical for its activity and function. This compound is often found in membrane-bound compartments, such as the plasma membrane, endoplasmic reticulum, and Golgi apparatus . The localization of diacylglycerol kinase inhibitor II is directed by targeting signals and post-translational modifications that guide it to specific cellular compartments . The presence of diacylglycerol kinase inhibitor II in these compartments allows it to effectively inhibit diacylglycerol kinase and modulate lipid signaling pathways .
Propiedades
IUPAC Name |
3-[2-[4-[bis(4-fluorophenyl)methylidene]piperidin-1-yl]ethyl]-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25F2N3OS/c29-22-9-5-19(6-10-22)26(20-7-11-23(30)12-8-20)21-13-15-32(16-14-21)17-18-33-27(34)24-3-1-2-4-25(24)31-28(33)35/h1-12H,13-18H2,(H,31,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNBZFRECRPCKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CCN4C(=O)C5=CC=CC=C5NC4=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25F2N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70152707 | |
| Record name | Diacylglycerol Kinase Inhibitor II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70152707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120166-69-0 | |
| Record name | R 59949 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120166690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diacylglycerol Kinase Inhibitor II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70152707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diacylglycerol Kinase Inhibitor II | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


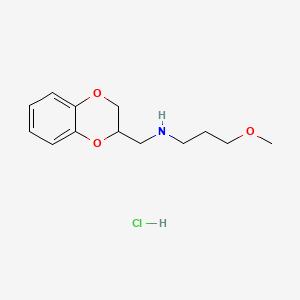

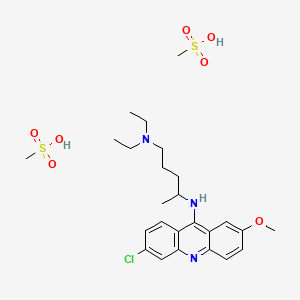
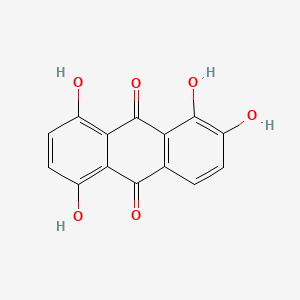
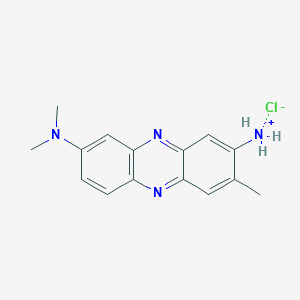
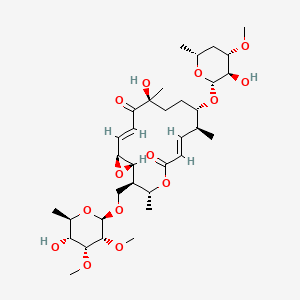
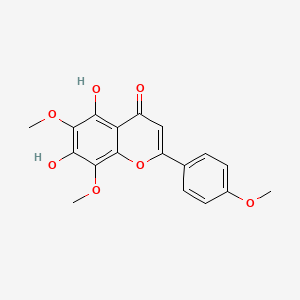
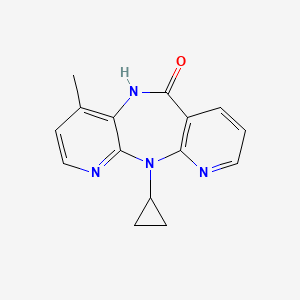
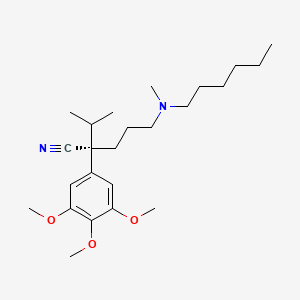
![8-[[4-Fluoro-3-[[3-[[3-[[2-fluoro-5-[(4,6,8-trisulfonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonic acid](/img/structure/B1678651.png)
